molecular formula C14H17N3O4 B6426264 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide CAS No. 2034225-25-5

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide

Cat. No. B6426264
CAS RN: 2034225-25-5
M. Wt: 291.30 g/mol
InChI Key: QSQWFEFXGSUMHR-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamide, also known as N-ethyl-2-pyrrolidone (NEP) or 2-pyrrolidone, is a chemical compound that is used in the synthesis of a variety of compounds. NEP is a versatile chemical reagent that is used in a variety of synthetic reactions, including the preparation of pharmaceuticals, agrochemicals, and polymers. NEP is a colorless liquid with a low odor and a low solubility in water. It is a relatively non-toxic compound and is used in a variety of industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone is not completely understood. It is believed that the compound acts as a proton donor, which allows for the formation of hydrogen bonds between molecules in the reaction mixture. This facilitates the formation of new molecules, which can then be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone has a number of advantages for use in laboratory experiments. It is a relatively non-toxic compound and is readily available. It is also a relatively inexpensive chemical reagent, making it cost-effective for use in laboratory experiments. The main limitation of NEP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone has a wide range of potential applications in the field of synthetic chemistry. Possible future directions for research include the development of new synthetic methods using NEP as a solvent, the development of new catalytic reactions using NEP as a reaction medium, and the development of new methods for the preparation of thin films using NEP as a medium. Additionally, research could be conducted to explore the potential use of NEP in the preparation of chiral compounds and in the preparation of liposomes.

Synthesis Methods

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone is synthesized by the reaction of ethylene oxide with pyrrolidone in the presence of a base catalyst. The reaction is carried out at a temperature of 60-90°C and a pressure of 1-3 bar. The reaction yields NEP in a yield of up to 99%.

Scientific Research Applications

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}pyridine-2-carboxamiderrolidone is used in a variety of scientific research applications. It is used as a solvent in a variety of organic synthesis reactions, including the preparation of pharmaceuticals, agrochemicals, and polymers. NEP is also used as a reaction medium in a variety of catalytic reactions, including the preparation of chiral compounds. It is also used as a medium for enzymatic reactions, as a solvent for the preparation of liposomes, and as a medium for the preparation of thin films.

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-4-5-13(19)17(12)8-10-21-9-7-16-14(20)11-3-1-2-6-15-11/h1-3,6H,4-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQWFEFXGSUMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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